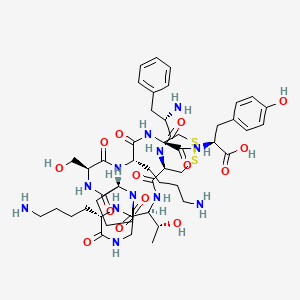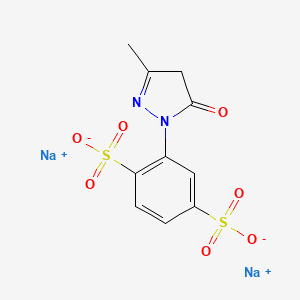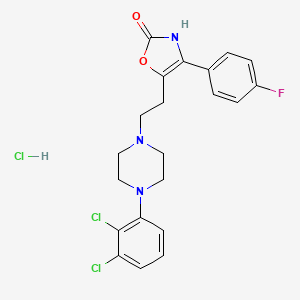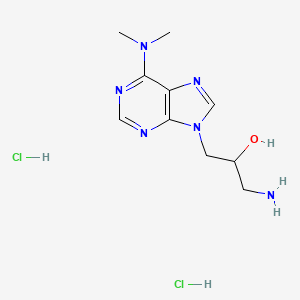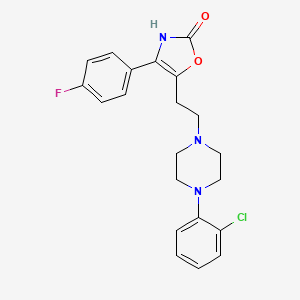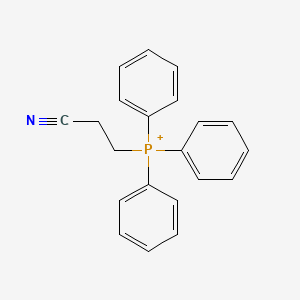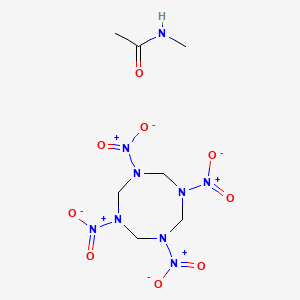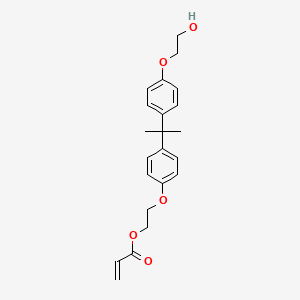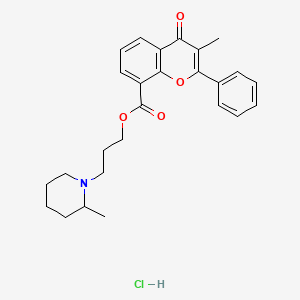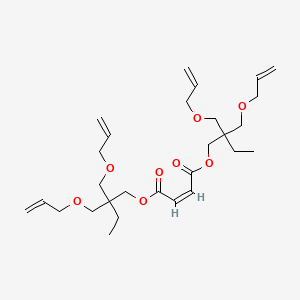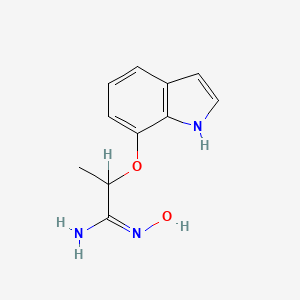
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile is an organic compound with a complex structure that includes a hydrazino group, a phenyl ring, and a nitrile group
準備方法
The synthesis of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile typically involves multiple steps. One common method starts with the reaction of 2,2-dimethyl-1-phenylhydrazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.
化学反応の分析
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming new compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its hydrazino group is particularly useful in forming covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes. The nitrile group also plays a role in its reactivity, allowing it to participate in various chemical reactions within biological systems.
類似化合物との比較
Similar compounds to 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile include:
2,2-Dimethyl-1-phenylhydrazine: This compound shares the hydrazino and phenyl groups but lacks the nitrile group, making it less reactive in certain chemical reactions.
3-(2,2-Dimethyl-1-phenylhydrazino)propionic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
2,2-Dimethyl-1-phenylhydrazine hydrochloride: This salt form of the compound is more soluble in water and can be used in different types of reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
96804-19-2 |
|---|---|
分子式 |
C12H16N4O |
分子量 |
232.28 g/mol |
IUPAC名 |
1-(2-cyanoethyl)-1-(dimethylamino)-3-phenylurea |
InChI |
InChI=1S/C12H16N4O/c1-15(2)16(10-6-9-13)12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3,(H,14,17) |
InChIキー |
KLNDIUJPKPABHZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(CCC#N)C(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


